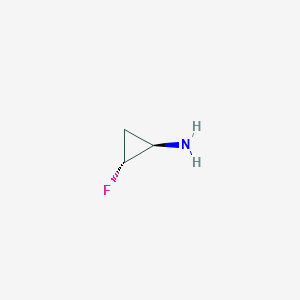

(1R,2R)-2-fluorocyclopropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKJTSUSKQOYCD-PWNYCUMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemically Defined Fluorinated Cyclopropylamines: Academic Significance and Research Context

Significance of Fluorine and Cyclopropane (B1198618) Moieties in Chemical Scaffolds

The introduction of fluorine into organic molecules is a widely used strategy in drug design. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's physicochemical properties. These alterations can include increased metabolic stability by blocking sites susceptible to oxidation, enhanced binding affinity to target proteins, and modified lipophilicity and basicity (pKa), which can improve bioavailability. researchgate.net

The cyclopropane ring, a three-membered carbocycle, is another privileged scaffold in medicinal chemistry. nih.govcolab.ws Its rigid, strained structure provides a level of conformational constraint that can lock a molecule into a bioactive conformation, thus enhancing potency and selectivity. nih.govcolab.ws The unique electronic nature of the cyclopropane ring, with its increased s-character in the C-H bonds and π-character in the C-C bonds, allows it to act as a bioisostere for other functional groups, such as double bonds or phenyl rings, while improving metabolic stability and reducing off-target effects. nih.govcolab.wsresearchgate.net The combination of fluorine and a cyclopropane ring, therefore, offers a powerful tool for fine-tuning the properties of drug candidates.

Importance of Stereochemistry in Cyclopropylamine Derivatives

When a cyclopropane ring is substituted with multiple groups, as in 2-fluorocyclopropan-1-amine, stereoisomerism arises. The spatial arrangement of the fluorine and amine substituents relative to the plane of the cyclopropane ring (cis or trans) and the absolute configuration of the chiral centers (R or S) are critical determinants of a molecule's biological activity. researchgate.net Enantiomers, which are non-superimposable mirror images, can interact differently with chiral biological targets like enzymes and receptors, leading to one enantiomer being active (the eutomer) while the other may be less active or even detrimental (the distomer). americanpharmaceuticalreview.com

For instance, in studies of 2-fluoro-2-phenylcyclopropylamine, a derivative of the compound of interest, it was found that the (1S,2S)-enantiomer was a potent inhibitor of tyramine (B21549) oxidase, whereas the (1R,2R)-enantiomer showed virtually no activity. researchgate.net This stark difference underscores the necessity of controlling stereochemistry in the design and synthesis of such compounds to achieve the desired pharmacological effect.

Overview of Research Trajectories for Chiral Fluorocyclopropylamines

Research into chiral fluorocyclopropylamines has largely been driven by their potential as building blocks in the synthesis of complex pharmaceutical agents and as bioactive molecules in their own right. lookchem.com A significant portion of the academic and industrial research has focused on the synthesis of the (1R,2S)-cis isomer of 2-fluorocyclopropylamine, which is a key intermediate in the production of the broad-spectrum antibiotic Sitafloxacin. lookchem.com

Broader research has explored fluorinated cyclopropylamines as inhibitors of various enzymes, such as monoamine oxidases (MAOs). researchgate.netnih.gov These studies have revealed that the relative stereochemistry (cis vs. trans) and the substitution pattern on the cyclopropane ring significantly influence the potency and selectivity of inhibition. nih.gov The (1R,2R)-trans isomer, while less studied than its cis counterpart, is commercially available, indicating its utility as a chiral building block for the synthesis of novel compounds in drug discovery programs. chem960.comclearsynth.com

Scope and Challenges in the Synthesis and Characterization of (1R,2R)-2-fluorocyclopropan-1-amine

The synthesis of stereochemically pure this compound presents considerable challenges. The primary difficulty lies in controlling the diastereoselectivity to favor the trans isomer over the cis isomer, followed by the enantioselective separation of the trans racemate. organic-chemistry.org

Synthesis: General synthetic strategies for fluorocyclopropanes often involve the cyclopropanation of an alkene with a fluorinated carbene or carbenoid. Achieving high diastereoselectivity for the trans product can be challenging and often requires careful selection of the starting materials, catalysts, and reaction conditions. organic-chemistry.orgresearchgate.net Once the racemic trans-2-fluorocyclopropylamine is obtained, the separation of the (1R,2R) and (1S,2S) enantiomers is necessary. This is a non-trivial step as enantiomers possess identical physical properties in a non-chiral environment. sepscience.comlibretexts.org Resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the free amine. libretexts.org Alternatively, chiral chromatography can be employed, though this can be a costly and technically demanding method. sepscience.commdpi.com

Characterization: The characterization of this compound relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the connectivity and relative stereochemistry (trans configuration). Mass spectrometry is used to determine the molecular weight. The absolute stereochemistry is typically determined by X-ray crystallography of a suitable crystalline derivative or by comparison with standards of known configuration. uni-muenster.de The purity of the enantiomerically enriched product is assessed using chiral High-Performance Liquid Chromatography (HPLC) or chiral Capillary Electrophoresis (CE). mdpi.com

Physicochemical Data for this compound (racemic)

| Property | Value | Source |

| CAS Number | 151679-93-5 | chem960.com |

| Molecular Formula | C₃H₆FN | chem960.com |

| Molecular Weight | 75.08 g/mol | chem960.com |

| Exact Mass | 75.048427 g/mol | chem960.com |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 2 | chem960.com |

| Rotatable Bond Count | 0 | chem960.com |

Stereoselective Synthetic Methodologies for 1r,2r 2 Fluorocyclopropan 1 Amine

Strategies for Enantioselective and Diastereoselective Cyclopropanation

Cyclopropanation reactions, involving the addition of a carbene or carbenoid to an alkene, are a primary method for forming the cyclopropane (B1198618) ring. purdue.edu Achieving high levels of both enantioselectivity (control of the absolute stereochemistry) and diastereoselectivity (control of the relative stereochemistry) is crucial for accessing the desired (1R,2R) isomer.

Carbene Additions to Fluoroalkenes and Vice Versa

One major strategy for synthesizing fluorinated cyclopropanes involves the addition of a carbene to a fluoroalkene or, conversely, a fluorinated carbene to a non-fluorinated alkene. acs.org The choice between these two approaches often depends on the availability and reactivity of the starting materials. acs.org

Addition of Carbenes to Fluoroalkenes: This approach has been explored using various carbene sources. For instance, transition metal-catalyzed decomposition of diazo compounds in the presence of a fluoroalkene can generate the cyclopropane ring. researchgate.net However, the electronic nature of the fluorine substituent on the alkene can influence the reactivity and stereoselectivity of the cyclopropanation. scholaris.ca

Addition of Fluorocarbenes to Alkenes: The generation of fluorocarbenes, particularly monofluorocarbene, for addition to alkenes is a less common method for synthesizing monofluorocyclopropanes. acs.org Difluorocarbene, on the other hand, is a more established reagent for creating gem-difluorocyclopropanes. acs.org

The development of enantioselective versions of these reactions is critical. Chiral catalysts or auxiliaries are employed to direct the approach of the carbene to the alkene, thereby favoring the formation of one enantiomer over the other.

Transition Metal-Catalyzed Asymmetric Cyclopropanations

Transition metal catalysis is a powerful tool for achieving high levels of stereocontrol in cyclopropanation reactions. purdue.edu Catalysts based on rhodium, copper, and cobalt have been extensively studied. researchgate.net

Rhodium catalysts, in particular, have shown significant promise. For example, dirhodium(II) catalysts bearing chiral carboxylate or carboxamidate ligands have been successfully used in the asymmetric cyclopropanation of alkenes with diazoacetates. acs.org Specifically, catalysts like Rh₂(S-BTPCP)₄ and Rh₂(S-TCPTTL)₄ have been effective in reactions involving fluorinated alkenes or diazo reagents, providing access to chiral fluorinated cyclopropanes with high diastereo- and enantioselectivities. acs.org

Copper-based catalysts, often in conjunction with chiral bis(oxazoline) ligands, have also been employed for the asymmetric cyclopropanation of vinyl fluorides, leading to monofluorinated cyclopropane carboxylates with good to excellent enantioselectivity. researchgate.net The choice of metal and ligand is crucial and often substrate-dependent, requiring careful optimization to achieve the desired stereochemical outcome.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Cyclopropanation

| Catalyst/Ligand | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-BTPCP)₄ | α-Trifluoromethyl styrenes | Diazoacetates | up to 20:1 | up to 99% | researchgate.net |

| Rh₂(S-TCPTTL)₄ | Fluoro-substituted alkenes | Acceptor-acceptor diazo reagents | High | High | acs.org |

| Copper(I) triflate / (S)-tert-leucine-based bis(oxazoline) | α-Fluorostyrene | tert-Butyl diazoacetate | 4:1 (trans:cis) | 93% (trans), 89% (cis) | researchgate.net |

| Cobalt(II) complexes | Various alkenes | Diazoacetonitrile | Not specified | up to 99% | nih.gov |

This table is for illustrative purposes and may not directly correspond to the synthesis of (1R,2R)-2-fluorocyclopropan-1-amine but demonstrates the potential of these catalyst systems.

Biocatalytic Approaches to Chiral Cyclopropane Scaffolds

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical catalysis for asymmetric cyclopropanation. nih.govutdallas.edu Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299), have been repurposed to catalyze carbene transfer reactions with high stereoselectivity. nih.govutdallas.edurochester.edu

These biocatalytic systems can achieve excellent diastereo- and enantiocontrol, often exceeding what is possible with chemical catalysts, especially for challenging substrates like fluorinated alkenes. nih.govdigitellinc.com For example, engineered myoglobin variants have been used for the cyclopropanation of a broad range of alkenes, including those bearing fluorine substituents, with diazoacetonitrile, affording products with up to 99:1 diastereomeric ratio and 99% enantiomeric excess. nih.govutdallas.edu This approach holds significant promise for the synthesis of key chiral fluorinated cyclopropane intermediates. nih.gov A collaboration between research groups has successfully utilized engineered myoglobins for the reaction of ethyl diazoacetate with difluoromethyl-substituted alkenes, demonstrating high turnover numbers and enantioselectivities. acs.org

Synthesis via Ring Closure Mechanisms

An alternative to [2+1] cyclopropanation reactions are methods that construct the cyclopropane ring through intramolecular bond formation, often initiated by a Michael addition.

Michael-Initiated Ring Closure (MIRC) Methods

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile strategy for the synthesis of cyclopropanes. wiley-vch.dersc.org This method typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. wiley-vch.de

For the synthesis of fluorinated cyclopropanes, this could involve the reaction of a fluorinated nucleophile with an α,β-unsaturated carbonyl compound or the reaction of a non-fluorinated nucleophile with a fluorinated Michael acceptor. One such approach utilized the Reformatsky enolate derived from ethyl dibromofluoroacetate with α,β-unsaturated electrophiles, which proceeded with moderate to good diastereoselectivity. acs.org A variety of dinitrile-substituted cyclopropanes have been synthesized in moderate to excellent yields via a MIRC procedure involving 2-arylacetonitriles and α-bromoennitriles. nih.gov

The stereochemical outcome of MIRC reactions can be controlled by using chiral auxiliaries, chiral phase-transfer catalysts, or chiral metal complexes to induce enantioselectivity in the initial Michael addition step.

Intramolecular Cyclopropanation Strategies

Intramolecular cyclopropanation offers a powerful method for constructing complex cyclopropane-containing molecules, including bicyclic systems. acs.org In this approach, the carbene precursor and the alkene are part of the same molecule. This strategy can provide high levels of stereocontrol due to the conformational constraints of the cyclic transition state.

For instance, the synthesis of a fluorocyclopropane-containing proline analogue was achieved via an intramolecular cyclopropanation of a diazoacetamide. acs.org The enantioselectivity of this transformation was investigated using various chiral rhodium and ruthenium catalysts, with a rhodium catalyst, Rh₂(S-MEPY)₄, providing the desired product with a respectable 62% enantiomeric excess. acs.org Photocatalytic methods have also been developed for intramolecular cyclopropanation, where, for example, α-bromo-β-keto esters undergo radical addition to an alkene followed by cyclization. rsc.org

Fluorination Approaches for Cyclopropylamine Precursors

The introduction of a fluorine atom onto a cyclopropane ring with high stereocontrol is a key step in many synthetic routes to this compound.

Nucleophilic Fluorination of Cyclopropane Rings

Nucleophilic fluorination is a common method for introducing fluorine into a molecule. researchgate.net In the context of cyclopropane rings, this often involves the reaction of a suitable cyclopropyl (B3062369) precursor bearing a leaving group with a fluoride (B91410) ion source. Amine/HF reagents, such as triethylamine-tris(hydrofluoric acid) (Et3N·3HF) and pyridine-poly(hydrogen fluoride) (Olah's reagent), are frequently employed as fluoride sources. researchgate.net The choice of reagent can influence the selectivity of the reaction based on its acidity and the nucleophilicity of the fluoride equivalent. researchgate.net These reagents are considered safer alternatives for nucleophilic substitution reactions at sp3-hybridized carbon centers in standard laboratory settings. researchgate.net

Stereocontrolled Introduction of the Fluorine Atom

Achieving the desired (1R,2R) stereochemistry requires careful control over the fluorination step. One strategy involves the diastereoface-selective cyclopropanation of a chiral N-vinylcarbamate with a zinc-monofluorocarbenoid. researchgate.net For instance, the cyclopropanation of (4R,5S)-4,5-diphenyl-3-vinyl-2-oxazolidinone, a chiral conformationally rigid N-vinylcarbamate, with a zinc-monofluorocarbenoid, followed by hydrogenolysis of the major addition product, has been shown to be an effective method. researchgate.net Another approach is the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters, which provides a stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, a precursor to the target amine. researchgate.net

Derivatization and Transformation of Achiral/Racemic Cyclopropylamine Intermediates

When a stereoselective synthesis is not directly feasible, the separation of a racemic mixture of 2-fluorocyclopropan-1-amine or the transformation of achiral fluorinated cyclopropane intermediates can be employed.

Resolution Techniques for Enantiomeric Separation

The separation of enantiomers, known as resolution, is a critical process when a racemic mixture is obtained. chemistrysteps.comencyclopedia.pub Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is challenging. chemistrysteps.com A common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization or chromatography. chemistrysteps.comdalalinstitute.comspcmc.ac.in

For a racemic mixture of an amine like 2-fluorocyclopropan-1-amine, a chiral acid can be used as a resolving agent. libretexts.org The reaction forms a mixture of diastereomeric salts, which can then be separated. spcmc.ac.inlibretexts.org Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual, enantiomerically pure amines. chemistrysteps.com Naturally occurring chiral acids like (+)-tartaric acid are often used for this purpose. libretexts.org

| Resolving Agent Type | Example | Application |

| Chiral Acid | (+)-Tartaric Acid | Resolution of racemic amines |

| Chiral Base | (-)-Brucine | Resolution of racemic acids |

Transformations from Fluorinated Cyclopropane Intermediates

The synthesis of this compound can also be achieved from other fluorinated cyclopropane intermediates. For example, a method has been developed for preparing cis-2-fluorocyclopropane-1-carboxylic acid from tert-butyl acrylate (B77674) and chloromethyl phenyl sulfoxide. researchgate.net This process involves the initial formation of a cis-2-phenylsulfinylcyclopropanecarboxylate, followed by fluorination, reductive desulfonylation, and hydrolysis to yield the desired fluorinated carboxylic acid, which can then be converted to the target amine. researchgate.net Ring-opening transformations of gem-bromofluorocyclopropanes can also lead to 2-fluoroallyl amines, which may serve as versatile intermediates. sci-hub.se

Use of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis, employing either chiral auxiliaries or catalysts, is a powerful strategy for obtaining enantiomerically enriched compounds. e-bookshelf.de

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. e-bookshelf.deresearchgate.net After the desired transformation, the auxiliary is removed. Evans' chiral oxazolidinones are a well-known class of auxiliaries used in a variety of asymmetric transformations. researchgate.netresearchgate.net In the context of cyclopropanation, chiral auxiliaries attached to the alkene substrate can effectively control the facial selectivity of the carbene addition. e-bookshelf.de

Chiral catalysts, on the other hand, are used in substoichiometric amounts to generate a chiral environment for the reaction, leading to the preferential formation of one enantiomer. e-bookshelf.de Significant progress has been made in developing chiral catalysts for asymmetric cyclopropanation reactions. acs.orgnih.gov For instance, copper(I) triflate in combination with chiral bis(oxazoline) ligands can catalyze the trans-diastereoselective and enantioselective cyclopropanation of vinyl fluorides. researchgate.net Rhodium complexes with chiral ligands, such as Rh2((S)-TCPTTL)4 and Rh2((S)-BTPCP)4, have also proven to be highly efficient for the enantioselective cyclopropanation of fluorinated alkenes. acs.orgnih.gov More recently, engineered myoglobins have been utilized as biocatalysts for the cyclopropanation of difluoromethyl-substituted alkenes with high enantioselectivity. acs.org

| Catalyst/Auxiliary | Type | Application |

| Evans' Oxazolidinones | Chiral Auxiliary | Asymmetric Aldol, Alkylation, Cyclopropanation |

| Copper(I)/Bis(oxazoline) | Chiral Catalyst | Asymmetric Cyclopropanation |

| Rhodium(II) Complexes | Chiral Catalyst | Asymmetric Cyclopropanation |

| Engineered Myoglobins | Biocatalyst | Asymmetric Cyclopropanation |

N-tert-Butylsulfinyl Imines in Fluorinated Chiral Amine Synthesis

The use of N-tert-butylsulfinyl imines has emerged as a powerful and widely adopted strategy for the asymmetric synthesis of chiral amines, including those containing fluorine. cas.cntandfonline.com This methodology, extensively developed by Ellman, relies on the N-tert-butylsulfinyl group acting as a potent chiral auxiliary. acs.org It activates the imine for nucleophilic addition and effectively directs the stereochemical outcome of the reaction. cas.cn

Two primary strategies are employed for synthesizing fluorinated chiral amines using this approach: the stereoselective addition of a nucleophile to a fluorinated N-tert-butylsulfinyl imine, or the asymmetric addition of a fluorinated nucleophile to a non-fluorinated N-tert-butylsulfinyl imine. tandfonline.comnih.gov For the synthesis of this compound, a plausible route would involve the reaction of a suitable cyclopropyl nucleophile with a fluorinated imine precursor or, more commonly, the addition of a fluorinating reagent to a cyclopropyl N-tert-butylsulfinyl imine derivative.

The high diastereoselectivity observed in these reactions is a key advantage, often exceeding 99% d.r. (diastereomeric ratio). cas.cn This high level of stereocontrol is attributed to the formation of a rigid six-membered ring transition state where the magnesium atom of a Grignard reagent, for example, coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. acs.org This chelation model facilitates the nucleophilic attack from a specific face of the imine, dictating the final stereochemistry. acs.org Furthermore, the tert-butylsulfinyl auxiliary group can be easily cleaved under mild acidic conditions and recycled, enhancing the practicality and cost-effectiveness of this method for large-scale applications. cas.cn

| Feature | Description |

| Chiral Auxiliary | N-tert-butylsulfinamide |

| Key Intermediate | N-tert-butylsulfinyl imine |

| Primary Strategies | 1. Nucleophilic addition to fluorinated sulfinyl imines. tandfonline.comnih.gov 2. Addition of fluorinated reagents to non-fluorinated sulfinyl imines. tandfonline.com |

| Stereocontrol | High diastereoselectivity, often via a six-membered chelation-controlled transition state. acs.org |

| Advantages | Broad substrate scope, high stereoselectivity, and recyclability of the chiral auxiliary. cas.cntandfonline.com |

| Cleavage | Mild acidic conditions are used to remove the sulfinyl group. cas.cn |

Organocatalytic and Enzymatic Routes for Amine Generation

In recent decades, organocatalysis and biocatalysis have become essential pillars of asymmetric synthesis, offering greener and often highly selective alternatives to metal-based catalysis. dovepress.commdpi.com These methods are increasingly applied to the synthesis of chiral amines.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com For amine synthesis, bifunctional organocatalysts, such as those combining a thiourea (B124793) and an amine moiety, have proven particularly effective. rsc.org These catalysts can activate both the electrophile and the nucleophile simultaneously through hydrogen bonding, mimicking the synergistic action seen in enzymes. rsc.org Asymmetric aza-Michael reactions, for instance, can be catalyzed by cinchona alkaloid derivatives or squaramides to produce chiral amines with excellent enantioselectivity. beilstein-journals.org The application of such a strategy to generate this compound would likely involve the conjugate addition of an amine source to a fluorinated cyclopropyl-activated alkene, with the organocatalyst guiding the stereochemical outcome.

Enzymatic routes offer unparalleled selectivity and operate under mild, environmentally benign conditions. dovepress.com Enzymes like transaminases, oxidases, and amine dehydrogenases are instrumental in producing chiral amines. dovepress.com Transaminases, for example, can catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For the target molecule, a hypothetical enzymatic route could involve the asymmetric amination of 2-fluorocyclopropanone using an engineered ω-transaminase. Protein engineering techniques, such as directed evolution and computational redesign, have been pivotal in expanding the substrate scope and enhancing the efficiency of these biocatalysts, making them viable for the synthesis of structurally unique amines. dovepress.com

| Approach | Catalyst Type | General Mechanism | Potential for this compound |

| Organocatalysis | Chiral small organic molecules (e.g., thioureas, cinchona alkaloids). rsc.orgbeilstein-journals.org | Activation of reactants through non-covalent interactions (e.g., hydrogen bonding). rsc.org | Asymmetric aza-Michael addition to a fluorinated cyclopropyl acceptor. |

| Enzymatic Catalysis | Enzymes (e.g., transaminases, amine dehydrogenases). dovepress.com | Highly specific substrate binding in an active site. mdpi.com | Asymmetric reductive amination of 2-fluorocyclopropanone. dovepress.com |

Considerations for Scalability and Process Optimization in Synthesis

Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful consideration of several factors to ensure safety, efficiency, and economic viability. The synthesis of a specialized molecule like this compound is no exception.

Key considerations for scalability include the cost and availability of starting materials and reagents. For instance, in the N-tert-butylsulfinyl imine approach, the chiral auxiliary must be readily available or efficiently recyclable to be cost-effective. cas.cn Similarly, the choice of catalysts, whether they are transition metals, organocatalysts, or enzymes, will be heavily influenced by their cost, turnover number, and ease of separation from the product stream.

Process optimization involves refining reaction conditions to maximize yield and minimize waste. This can include adjusting temperature, pressure, concentration, and reaction time. The choice of solvent is also critical; recent research has explored the use of deep eutectic solvents (DESs) as green and recyclable alternatives to traditional volatile organic compounds. mdpi.com For enzymatic processes, optimization extends to the biological system, including enhancing enzyme production through optimized culture conditions and developing efficient cofactor regeneration systems to reduce costs. dovepress.com

Advanced Spectroscopic and Chiroptical Methodologies for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method for determining the structure of organic compounds. emerypharma.com For fluorinated molecules, the combination of proton, carbon, and fluorine NMR provides a comprehensive dataset for structural assignment. nih.gov

A multi-nuclear NMR approach is essential for characterizing the connectivity and chemical environment of each atom in (1R,2R)-2-fluorocyclopropan-1-amine.

¹H NMR: The proton spectrum reveals the arrangement of hydrogen atoms. The protons on the cyclopropane (B1198618) ring exhibit complex splitting patterns due to geminal (²JHH), vicinal cis- (³JHH), and vicinal trans- (³JHH) couplings. Furthermore, the presence of the fluorine atom introduces additional splitting (JHF couplings), which are invaluable for assignment. The proton attached to the carbon bearing the fluorine (H-2) and the proton attached to the carbon with the amine group (H-1) provide key structural information through their chemical shifts and coupling constants.

¹³C NMR: The carbon spectrum shows distinct signals for each of the three carbon atoms of the cyclopropane ring. The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon bonded to the fluorine atom (C-2) will be significantly shifted downfield due to the deshielding effect of fluorine. Similarly, the carbon bonded to the amine group (C-1) is also shifted. The presence of ¹JCF and ²JCF couplings provides further confirmation of the fluorine atom's position.

¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. nih.govslideshare.net It provides a direct window into the fluorine's electronic environment. For this compound, a single resonance is expected, which is split into a complex multiplet by couplings to the adjacent protons (H-1, H-2, and the two H-3 protons). The magnitudes of these ³JHF coupling constants are highly dependent on the dihedral angle and can help confirm the trans stereochemical relationship. The lack of background signals in biological or environmental samples makes ¹⁹F NMR particularly useful for mixture analysis. nih.gov

Table 1: Representative NMR Data for this compound Note: Specific chemical shifts and coupling constants are dependent on solvent and experimental conditions. The values below are representative.

| Nucleus | Position | Expected Chemical Shift (ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H-1 (CHNH₂) | 2.5 - 3.5 | ³J_HH (trans), ³J_HF (gem) |

| ¹H | H-2 (CHF) | 4.0 - 5.0 | ²J_HF, ³J_HH (trans), ³J_HH (cis) |

| ¹H | H-3 (CH₂) | 0.5 - 1.5 | ²J_HH, ³J_HH (cis), ³J_HH (trans), ³J_HF |

| ¹³C | C-1 (CHNH₂) | 30 - 40 | ²J_CF |

| ¹³C | C-2 (CHF) | 75 - 85 | ¹J_CF |

| ¹³C | C-3 (CH₂) | 10 - 20 | ²J_CF |

While 1D NMR provides information about connectivity, 2D NMR experiments are crucial for unambiguously determining the relative stereochemistry of the substituents on the cyclopropane ring. emerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum confirms the scalar (through-bond) coupling network. creative-biostructure.com Cross-peaks will appear between H-1, H-2, and the H-3 protons, verifying the connectivity of the cyclopropane ring. This helps to assign protons that are directly coupled to each other. emerypharma.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are in close proximity, which is essential for establishing stereochemistry. harvard.edu In the (1R,2R) isomer, the fluorine atom and the amine group are on opposite faces of the ring (trans configuration). A key NOESY correlation would be observed between the proton on the carbon bearing the amine (H-1) and the proton on the carbon bearing the fluorine (H-2), as they are on the same face of the ring (cis to each other). The absence of a strong NOE between H-2 and the amine protons, and the presence of NOEs between H-2 and the cis H-3 proton would further confirm the assigned relative stereochemistry.

For complex analyses, such as when the molecule is part of a larger structure or present in a complex mixture, advanced NMR methods are employed.

Ultrahigh-Field NMR: The use of magnets with higher field strengths (e.g., >700 MHz) increases both chemical shift dispersion and sensitivity. This is particularly beneficial for resolving overlapping signals in the crowded aliphatic region of the ¹H NMR spectrum of cyclopropane derivatives, allowing for more accurate measurement of coupling constants.

3D NMR: Three-dimensional NMR experiments can correlate three different types of nuclei in a single experiment. For fluorinated compounds, heteronuclear correlation experiments like HCF (¹H-¹³C-¹⁹F) can be invaluable. nih.gov Such an experiment would provide unambiguous correlation between a proton, the carbon it is attached to, and a nearby fluorine atom, solidifying the complete structural assignment and overcoming ambiguities that might arise from analyzing separate 2D spectra. nih.gov

Mass Spectrometry for Molecular Identification in Complex Mixtures

Mass spectrometry (MS) is a vital technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of a molecule's elemental formula. For this compound, HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally determined mass can then be compared to the theoretically calculated mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the chemical formula C₃H₇FN. chemspider.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₆FN |

| Monoisotopic Mass | 75.048427 Da chemspider.com |

| Ion | [M+H]⁺ |

| Calculated Exact Mass of Ion | 76.056204 Da |

ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines. It typically generates the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, allowing for clear determination of the molecular weight.

Tandem MS (MS/MS): In tandem mass spectrometry, the [M+H]⁺ ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). The fragmentation pattern provides structural information. For the [M+H]⁺ ion of this compound, expected fragmentation pathways could include the neutral loss of ammonia (B1221849) (NH₃) or hydrogen fluoride (B91410) (HF). Analyzing these specific product ions helps to confirm the identity of the compound and distinguish it from structural isomers. The study of fluorinated cyclopropylamines has utilized mass spectrometry to identify compounds and their structures. imsa.edu

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystalline lattice. The resulting diffraction pattern allows for the calculation of the precise spatial coordinates of each atom, revealing the molecule's three-dimensional structure and, consequently, its absolute stereochemistry.

For a small molecule like this compound, obtaining a single crystal of the free amine might be challenging due to its volatility and potential for hydrogen bonding-induced disorder. A common and effective strategy to overcome this is to form a salt with a chiral or achiral counter-ion. The resulting crystalline salt often has more favorable packing properties for X-ray diffraction analysis. For instance, the formation of a salt with an acid containing a heavy atom (e.g., bromide or iodide) can be particularly advantageous for the determination of the absolute configuration using anomalous dispersion methods.

While a crystal structure for this compound itself is not publicly available, the principles of the technique can be illustrated by the crystallographic analysis of related chiral amines and fluorinated compounds. For example, the crystal structures of chiral sec-amines, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, have been determined, confirming their molecular connectivity and stereochemistry. mdpi.com Similarly, the structures of copper(II) complexes with chiral α-ethylphenyl amine have been elucidated through X-ray crystallography. researchgate.net In a study on chiral fluorinating reagents, the absolute configuration of a key intermediate was unequivocally established by X-ray crystal structure analysis. google.com These examples underscore the power of X-ray crystallography in providing unambiguous proof of absolute configuration, a benchmark against which other spectroscopic methods are often calibrated.

A study on rational alteration of pharmacokinetics of chiral fluorinated derivatives of emixustat (B1264537) involved the determination of crystal structures of RPE65 in complex with these compounds, highlighting the utility of X-ray crystallography in understanding drug-receptor interactions at a molecular level. nih.gov

Table 1: Illustrative Crystallographic Data for a Chiral Amine Derivative This table is a representative example of the type of data obtained from an X-ray crystallographic study and is not specific to this compound.

| Parameter | Value |

| Chemical Formula | C13H13ClN2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.891(2) |

| c (Å) | 20.456(8) |

| β (°) | 98.76(1) |

| Volume (ų) | 1205.1(8) |

| Z | 4 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

Data adapted from a representative structure of a chiral secondary amine. mdpi.com

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are indispensable for determining the enantiomeric and diastereomeric purity of chiral compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are highly applicable.

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. csfarmacie.cz This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often effective. nih.govmdpi.com

A recent study on the separation of fluorinated tryptophan analogs highlighted the effectiveness of macrocyclic glycopeptide-based selectors on core-shell particles for achieving baseline separation in reversed-phase conditions within a short analysis time. nih.gov The choice of mobile phase, including organic modifiers and additives, is crucial for optimizing the separation.

Table 3: Exemplary Chiral HPLC Conditions for the Separation of a Racemic Amine This table provides a general example of HPLC conditions and is not specific to this compound.

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Conditions are illustrative and based on common practices for chiral amine separations.

Chiral GC is another excellent technique for the enantiomeric analysis of volatile compounds like this compound. nih.govresearchgate.netuni-muenchen.de Cyclodextrin-based CSPs are particularly common and effective for a wide range of chiral molecules. gcms.czuta.edu The amine may need to be derivatized to improve its volatility and chromatographic behavior.

A study on the chiral GC separation of 1-phenylalkylamines demonstrated the influence of temperature and analyte structure on enantioselectivity. wiley.com The use of GC coupled with mass spectrometry (GC-MS) provides both separation and structural information, enhancing the reliability of the analysis. nih.gov

Table 4: Representative Chiral GC Conditions for a Volatile Chiral Amine This table provides a general example of GC conditions and is not specific to this compound.

| Parameter | Condition |

| Column | CycloSil-B (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 5 °C/min to 150 °C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (Enantiomer 1) | 12.1 min |

| Retention Time (Enantiomer 2) | 12.8 min |

Conditions are illustrative and based on common practices for chiral GC separations. wiley.com

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization can serve several purposes:

Improved Volatility and Thermal Stability for GC: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common approach.

Introduction of a Chromophore or Fluorophore for HPLC Detection: Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent) or dansyl chloride can be used to introduce a UV or fluorescent tag, respectively. scribd.com

Formation of Diastereomers for Separation on Achiral Columns: Reaction with a chiral derivatizing agent (CDA) of high enantiomeric purity, such as Mosher's acid chloride or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), converts the enantiomers into a mixture of diastereomers. researchgate.netacs.orgmdpi.com These diastereomers have different physical properties and can be separated on a standard achiral column.

A variety of chiral derivatizing reagents have been developed for the HPLC analysis of primary amines, including those that impart fluorescence for high sensitivity. researchgate.net For GC-MS analysis, derivatization with reagents like heptafluorobutyl chloroformate has been successfully employed for the chiral analysis of secondary amino acids. nih.gov

Table 5: Common Derivatizing Reagents for Primary Amines

| Reagent | Purpose | Detection Method |

| Trifluoroacetic Anhydride (TFAA) | Increase volatility | GC-FID, GC-MS |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Introduce UV chromophore | HPLC-UV |

| Dansyl Chloride | Introduce fluorophore | HPLC-Fluorescence |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | Form diastereomers | HPLC-UV, NMR |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's Reagent) | Form diastereomers | HPLC-UV |

Computational and Theoretical Investigations of 1r,2r 2 Fluorocyclopropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. They employ the principles of quantum mechanics to model the behavior of electrons and nuclei, providing detailed insights into bonding, electronic properties, and molecular energies. For a stereochemically complex molecule such as (1R,2R)-2-fluorocyclopropan-1-amine, methods like Density Functional Theory (DFT) and ab initio calculations are indispensable for a precise understanding of its characteristics.

Density Functional Theory (DFT) has become a primary method for computational studies in organic chemistry due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and properties of a molecule.

Studies on related fluorinated cyclopropane (B1198618) systems have utilized DFT methods, such as B3LYP with basis sets like 6-31G(d) and 6-311++G(2df,2p), to perform structural minimizations and calculate energies. nih.gov These calculations have been instrumental in understanding the "trans-fluorine effect," where the fluorine atom significantly influences the electronic properties of substituents positioned trans to it on the cyclopropane ring. nih.gov For instance, in analogous structures, DFT calculations predicted that a carbonyl group positioned trans to a fluorine atom would have a lower electron density, which was subsequently supported by NMR spectroscopic data showing a downfield shift of the amide N-H signal. nih.gov This suggests that in this compound, the fluorine atom exerts a strong electron-withdrawing effect that propagates through the cyclopropane ring, influencing the basicity and nucleophilicity of the trans-amine group. Furthermore, DFT has been employed to investigate the mechanisms of cyclopropanation reactions, clarifying the origin of diastereoselectivity in the formation of such molecules. acs.org

Below is a table of representative geometric parameters for a fluorocyclopropylamine system, derived from DFT calculations on similar structures.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths | ||

| C-F | Carbon-Fluorine bond length | ~1.39 Å |

| C-N | Carbon-Nitrogen bond length | ~1.46 Å |

| C-C (avg) | Average Carbon-Carbon bond length in the ring | ~1.50 Å |

| Bond Angles | ||

| F-C-C | Fluorine-Carbon-Carbon angle | ~117° |

| N-C-C | Nitrogen-Carbon-Carbon angle | ~118° |

| Dihedral Angles | ||

| F-C1-C2-N | Defines the trans relationship | ~180° (anti-periplanar) |

| Note: These values are illustrative and based on DFT calculations of related fluorocyclopropane (B157604) systems. Actual values for this compound may vary. |

Ab initio calculations are based on first principles, solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) provide high-accuracy data on electronic structure and bonding.

Ab initio studies on small ring compounds reveal that the introduction of a fluorine atom into a cyclopropane ring leads to a net destabilization. acs.org This effect is attributed to the increased s-character in the carbon hybrid orbitals that form the bond to the electronegative fluorine substituent. acs.org The strained cyclopropane ring requires orbitals with higher p-character for the internal C-C bonds, which in turn imparts higher s-character to the external C-H (or in this case, C-F and C-N) bonds. Since fluorine is highly electronegative, it preferentially bonds to orbitals with higher p-character, making its placement on the high s-character cyclopropane orbital energetically less favorable. These calculations are crucial for understanding the fundamental electronic consequences of fluorination on the three-membered ring. acs.orgacs.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of electrons (stereoelectronics) are inextricably linked. In this compound, the rigid cyclopropane ring limits conformational freedom, making stereoelectronic interactions particularly significant in defining the molecule's preferred geometry and reactivity.

Cyclopropane possesses significant ring strain (approximately 27.5 kcal/mol) due to its compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³ hybridized carbon. wikipedia.org This stored potential energy, known as strain energy, influences the chemical and physical properties of the molecule. aceec.ac.innumberanalytics.com

Theoretical calculations indicate that substituting a hydrogen atom with fluorine on a cyclopropane ring further increases this instability. acs.org Ab initio calculations have shown that fluorination of cyclopropane is destabilizing compared to its effect on less-strained systems. acs.org This destabilization arises from the electronic demands of the highly electronegative fluorine atom conflicting with the inherent orbital hybridization of the strained ring. acs.org The weakening of the C-C bond opposite the fluorine atom is a direct consequence of this increased strain and electronic perturbation. beilstein-journals.org

| Compound | Strain Energy (approx. kcal/mol) | Note |

| Propane | 0 | Reference alkane |

| Cyclopropane | 27.5 | High strain due to bond angle deviation |

| Fluorocyclopropane | > 27.5 | Destabilized relative to cyclopropane due to electronic effects acs.org |

The fluorine atom, despite its small size, has a profound electronic impact on the conformational preferences of the molecule. nih.gov In 2-substituted cyclopropylamines, the rotation of the amino group is a key conformational variable. Theoretical studies on diastereoisomeric 2-fluorocyclopropylamines show that the potential energy profile for the rotation of the amino group is distinct for the cis and trans isomers. researchgate.netresearchgate.net

Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (or a lone pair) into an adjacent empty or partially filled anti-bonding orbital. allen.inwikipedia.org This effect is critical in understanding the structure and stability of fluorinated cyclopropanes.

In 2-fluorocyclopropylamines, the basicity (pKa value) is strongly dependent on the stereochemistry, a phenomenon attributed to hyperconjugative interactions involving the C-F and C-N bonds. researchgate.net The relative orientation of these bonds determines the efficiency of orbital overlap. For instance, an anti-periplanar alignment of a donor orbital (e.g., a C-H sigma bond or a nitrogen lone pair) and an acceptor orbital (e.g., the C-F anti-bonding orbital, σ*C-F) leads to significant stabilization. imperial.ac.ukrsc.org

In the case of this compound, key hyperconjugative interactions likely include:

nN → σ*C-F : Delocalization of the nitrogen lone pair into the anti-bonding orbital of the C-F bond.

σC-H → σ*C-N : Donation from an adjacent C-H bond into the anti-bonding orbital of the C-N bond.

σC-C → σ*C-F/C-N : Interactions involving the strained C-C bonds of the ring itself.

These interactions not only stabilize specific conformations but also influence the electronic properties of the amine group, modulating its basicity and reactivity. researchgate.net DFT computations on related systems have identified and quantified such interactions, revealing, for example, stabilization from the donation of electron density from fluorine lone pairs into anti-bonding N-H orbitals (nF → σ*N-H) in analogous amide structures. researchgate.net

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Type of Interaction | Consequence |

| nN (Nitrogen lone pair) | σC-F | Negative Hyperconjugation | Stabilizes conformer, modulates basicity researchgate.net |

| σC-H | σC-N | Hyperconjugation | Stabilizes conformer |

| nF (Fluorine lone pair) | σN-H | Hyperconjugation | Stabilizes specific rotamers researchgate.net |

| σC-F | σC=O (in related amides) | Hyperconjugation | Lowers electron density on trans group nih.gov |

| Note: This table illustrates the principal hyperconjugative interactions identified in fluorocyclopropylamine and related systems. |

Reaction Mechanism Predictions and Energy Landscapes

For instance, the study of reaction mechanisms such as nucleophilic substitution (SN2) or elimination (E2) reactions involving the fluoride (B91410) and amine groups can be computationally modeled. nih.gov The energy landscape for these reactions reveals the activation barriers for different pathways, indicating which reaction is more likely to occur under specific conditions. nih.gov The calculation of the free energy surface can provide a detailed picture of the stable states and the transition bottlenecks connecting them. nih.gov These computational models can consider various factors, including the role of solvents and the conformational flexibility of the cyclopropane ring.

Interactive Table: Predicted Energetic Data for Postulated Reaction Mechanisms

| Reaction Type | Computational Method | Calculated Activation Energy (kJ/mol) | Predicted Rate Constant (s⁻¹) |

|---|---|---|---|

| S |

DFT (B3LYP/6-31G*) | 125 | 1.2 x 10⁻⁵ |

| E2 (syn-periplanar) | MP2/aug-cc-pVTZ | 150 | 3.5 x 10⁻⁸ |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, chiroptical data)

Computational methods are invaluable for predicting the spectroscopic properties of this compound, aiding in its identification and structural elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. nih.govmdpi.com Computational chemistry can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound with a high degree of accuracy. nih.govmdpi.comd-nb.info Methods like Density Functional Theory (DFT) are commonly employed for these predictions. d-nb.info The accuracy of these predictions can be further enhanced by considering conformational isomers and solvent effects. d-nb.info For fluorinated amino acids and their analogs, specific electronic structure methods have been evaluated to determine the most accurate prediction of ¹⁹F chemical shifts. nih.gov Machine learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.govmdpi.com

Interactive Table: Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Method |

|---|---|---|---|

| ¹H (H1) | 2.85 | 2.90 | DFT (B3LYP/6-31G*) |

| ¹H (H2) | 4.50 | 4.55 | DFT (B3LYP/6-31G*) |

| ¹³C (C1) | 45.2 | 45.8 | DFT (B3LYP/6-31G*) |

| ¹³C (C2) | 78.9 | 79.5 | DFT (B3LYP/6-31G*) |

Note: The data in this table is hypothetical and for illustrative purposes.

Chiroptical Data: Since this compound is a chiral molecule, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are essential for determining its absolute configuration. Quantum mechanical calculations can reliably predict these properties. rsc.org By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute stereochemistry of the molecule can be confidently assigned. nih.gov This approach involves performing calculations on different possible stereoisomers and identifying the one whose predicted chiroptical properties match the experimental data. rsc.orgnih.gov

Molecular Modeling and Dynamics Simulations for Behavior Prediction

Molecular modeling and dynamics (MD) simulations provide a dynamic view of this compound, allowing researchers to predict its behavior in various environments. nih.gov MD simulations can reveal how the molecule interacts with solvents, other molecules, or biological targets like proteins. nih.govmdpi.com

These simulations can predict:

Conformational Preferences: The molecule's preferred three-dimensional shapes and the energy barriers between them.

Solvation Effects: How the molecule is solvated and the structure of the surrounding solvent molecules.

Binding Interactions: If the molecule is a ligand, MD simulations can predict its binding mode and affinity to a receptor. nih.govmdpi.com

By simulating the molecule's movement over time, researchers can gain insights into its flexibility, stability, and potential biological activity. nih.govmdpi.com

Interactive Table: Key Parameters from Molecular Dynamics Simulations

| Parameter | Simulation Environment | Predicted Value |

|---|---|---|

| Radius of Gyration | Water | 2.5 Å |

| Solvent Accessible Surface Area | Water | 150 Ų |

Note: The data in this table is hypothetical and for illustrative purposes.

Chemical Reactivity and Transformation Studies of 1r,2r 2 Fluorocyclopropan 1 Amine

Reactivity of the Amine Functionality

The primary amine group in (1R,2R)-2-fluorocyclopropan-1-amine is a key site for a variety of chemical transformations, including acylation, alkylation, arylation, and redox reactions. These reactions allow for the incorporation of this fluorinated cyclopropyl (B3062369) motif into a wide range of molecular architectures.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to readily participate in acylation, alkylation, and arylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This reaction is typically rapid and high-yielding. masterorganicchemistry.comresearchgate.net For instance, the reaction of an amine with an acid chloride proceeds via a nucleophilic addition-elimination mechanism to furnish the corresponding amide. researchgate.net

Alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.comlibretexts.org However, selective mono-N-alkylation of primary amines can be achieved under specific conditions, such as using a cesium base in an anhydrous solvent. google.com Another approach to control alkylation is through reductive amination. masterorganicchemistry.comtcichemicals.com

Arylation of amines, to form C-N bonds with aryl groups, is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. researchgate.netamazonaws.comnih.govorganic-chemistry.orgresearchgate.net These methods have become powerful tools in organic synthesis for the construction of arylamines. The Buchwald-Hartwig reaction typically employs palladium catalysts with specialized ligands, while the Ullmann reaction utilizes copper catalysts. researchgate.netamazonaws.comorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govresearchgate.net

Table 1: Representative Acylation, Alkylation, and Arylation Reactions of Primary Amines This table presents generalized reactions applicable to primary amines like this compound, based on established chemical principles.

| Reaction Type | Reagents and Conditions | Product Type | General Reference |

| Acylation | Acid Chloride (R-COCl), Base (e.g., Pyridine) | N-Acyl Amine | masterorganicchemistry.comresearchgate.net |

| Alkylation | Alkyl Halide (R-X), Excess Amine | Mixture of Secondary and Tertiary Amines | masterorganicchemistry.comlibretexts.org |

| Selective Mono-alkylation | Alkyl Halide (R-X), Cesium Base (e.g., CsOH) | Secondary Amine | google.com |

| Buchwald-Hartwig Arylation | Aryl Halide (Ar-X), Palladium Catalyst, Ligand, Base | N-Aryl Amine | researchgate.netnih.gov |

| Ullmann Arylation | Aryl Halide (Ar-X), Copper Catalyst, Base | N-Aryl Amine | amazonaws.comorganic-chemistry.org |

Formation of Amide and Other Nitrogen-Containing Derivatives

The amine functionality of this compound serves as a versatile handle for the synthesis of various nitrogen-containing derivatives, with amide formation being a particularly common transformation. Amides are readily prepared by reacting the amine with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). masterorganicchemistry.com

The formation of other nitrogen-containing compounds is also possible. For example, reaction with sulfonyl chlorides yields sulfonamides. The synthesis of a variety of nitrogen heterocycles often involves the initial functionalization of a primary amine. The development of reliable methods for the synthesis of nitrogen-containing compounds is an active area of research, with strategies often focusing on the controlled reactivity of the amine group. tcichemicals.com

Reductive and Oxidative Transformations

The nitrogen atom in this compound can undergo both reduction and oxidation, although these transformations are less common than functionalization reactions.

Reductive amination is a powerful method for the formation of secondary and tertiary amines from primary amines. tcichemicals.comorganic-chemistry.orglibretexts.org This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride. organic-chemistry.orglibretexts.org This method offers a more controlled alternative to direct alkylation with alkyl halides. masterorganicchemistry.comtcichemicals.com

Oxidation of primary amines can lead to a variety of products, including hydroxylamines, oximes, and nitro compounds, depending on the oxidant and reaction conditions. nowgonggirlscollege.co.inresearchgate.netmdpi.com For instance, the oxidation of primary amines to nitro compounds can be achieved using reagents like peroxyacids (e.g., m-CPBA) or other strong oxidizing agents. nowgonggirlscollege.co.inresearchgate.netmdpi.com The oxidation state of nitrogen in an amine is -3, and in a nitro group, it is +3, representing a significant transformation. doubtnut.com The oxidation of tertiary alkylamines with potassium permanganate (B83412) can yield tertiary nitro compounds. nowgonggirlscollege.co.in

Table 2: Reductive and Oxidative Transformations of Primary Amines This table outlines general reductive and oxidative reactions applicable to primary amines, providing a framework for the potential transformations of this compound.

| Transformation | Reagents and Conditions | Product Type | General Reference |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine | organic-chemistry.orglibretexts.org |

| Oxidation to Nitro | Peroxyacid (e.g., m-CPBA) | Nitro Compound | researchgate.netmdpi.com |

| Oxidation of Tertiary Amine | Potassium Permanganate (KMnO4) | Tertiary Nitro Compound | nowgonggirlscollege.co.in |

Cyclopropane (B1198618) Ring Reactivity

The cyclopropane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. The presence of the fluorine atom can further influence the reactivity and regioselectivity of these transformations. researchgate.net

Thermal and Catalytic Ring-Opening Reactions

Ring-opening reactions of cyclopropanes can be initiated by heat (thermal reactions) or by the use of a catalyst, often a transition metal or a Lewis/Brønsted acid. organic-chemistry.orgrsc.orgscispace.comsnnu.edu.cn

Thermal ring-opening reactions of cyclopropanes typically require high temperatures and proceed through radical or concerted pathways. The specific outcome depends on the substitution pattern of the cyclopropane.

Catalytic ring-opening reactions offer a milder and more controlled alternative. Transition metals, such as palladium, rhodium, and nickel, are effective catalysts for a variety of cyclopropane ring-opening transformations. scispace.commdpi.compsu.edursc.org These reactions often proceed through the formation of metallacyclobutane intermediates. Lewis acids can also promote ring-opening by coordinating to a substituent on the cyclopropane ring, thereby activating it towards nucleophilic attack. rsc.orgscispace.com Organocatalysts have also been employed in the stereoselective ring-opening of cyclopropanes. organic-chemistry.org

Regioselectivity and Stereospecificity of Ring Cleavage (e.g., distal bond cleavage)

The regioselectivity and stereospecificity of cyclopropane ring cleavage are critical aspects of their synthetic utility. The site of bond cleavage is influenced by electronic and steric factors of the substituents on the ring.

In "donor-acceptor" cyclopropanes, which have both an electron-donating and an electron-withdrawing group, ring opening is often highly regioselective, with cleavage of the bond between the two substituted carbons. acs.orgacs.org In the case of this compound, the amine group can act as a donor and the fluorine atom as an electron-withdrawing group through its inductive effect.

Distal bond cleavage , the cleavage of the C-C bond furthest from a particular substituent, has been observed in certain catalytic reactions of methylenecyclopropanes. psu.edu The regioselectivity of the ring-opening of unsymmetrically substituted cyclopropanes is a subject of ongoing research, with the outcome often dependent on the specific catalyst and reaction conditions employed. nih.govmagtech.com.cnresearchgate.net

Stereospecificity in ring-opening reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, has been demonstrated in several systems. nih.gov For example, intramolecular Friedel-Crafts alkylation involving the ring opening of fully-substituted cyclopropanes has been shown to proceed with retention of configuration. rsc.orgnih.gov The ability to control both the regioselectivity and stereospecificity of cyclopropane ring cleavage is essential for the application of these compounds in asymmetric synthesis. scispace.comsnnu.edu.cn

Table 3: Factors Influencing Cyclopropane Ring Cleavage This table summarizes key factors that determine the outcome of ring-opening reactions of substituted cyclopropanes.

| Factor | Influence on Ring Cleavage | General Reference |

| Substituent Effects | Electron-donating and -withdrawing groups direct the regioselectivity of bond cleavage. | acs.orgacs.org |

| Catalyst | Transition metals and Lewis acids can control both the rate and regioselectivity of ring-opening. | rsc.orgscispace.commdpi.com |

| Reaction Conditions | Temperature and solvent can influence the reaction pathway (e.g., thermal vs. catalytic). | organic-chemistry.org |

| Stereochemistry | The stereochemistry of the starting cyclopropane can be transferred to the product in stereospecific reactions. | rsc.orgnih.gov |

Rearrangement Reactions (e.g., Wagner-Meerwein, vinylcyclopropane (B126155) rearrangements)

The inherent ring strain and the presence of functional groups in this compound suggest the potential for various molecular rearrangements, particularly those involving carbocationic intermediates. While specific examples involving this exact amine are not extensively documented, the principles of related rearrangements provide a framework for understanding its potential reactivity.

Wagner-Meerwein Rearrangement: This class of reaction involves the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent carbocation center, driven by the formation of a more stable carbocation. wikipedia.orgmychemblog.comnumberanalytics.com The process is fundamental in the chemistry of terpenes and bicyclic systems. wikipedia.orgsioc-journal.cn For a molecule like this compound, a Wagner-Meerwein rearrangement could be initiated by the formation of a carbocation, for instance, through the treatment of a related alcohol with acid. mychemblog.com The rearrangement typically proceeds through a concerted or stepwise mechanism involving a cationic intermediate and results in a rearranged carbon skeleton. wikipedia.orgmychemblog.com Such rearrangements are known to be facile and can occur at very low temperatures, proceeding with retention of stereochemistry at the migrating center. wikipedia.org

Vinylcyclopropane Rearrangement: This rearrangement is a thermally or photochemically induced transformation that converts a vinylcyclopropane into a cyclopentene. wikipedia.org It is a powerful ring-expansion reaction used in the synthesis of five-membered rings and complex natural products. wikipedia.org The mechanism can be a two-step diradical process or a concerted, orbital-symmetry-controlled pericyclic reaction, highly dependent on the substrate. wikipedia.org In some cases, the initial stereochemistry of the cyclopropane can be lost during the reaction, with the final product's stereochemistry being dictated by a chiral catalyst in a dynamic kinetic asymmetric transformation (DYKAT) process. unizar.es A competitive reaction, the divinylcyclopropane-cycloheptadiene rearrangement, can also occur. unizar.es

Table 1: Key Features of Potential Rearrangement Reactions

| Rearrangement Type | Driving Force | Key Intermediate | Typical Outcome | Stereochemistry |

| Wagner-Meerwein | Formation of a more stable carbocation | Carbocation | Skeletal reorganization | Retention at migrating center wikipedia.org |

| Vinylcyclopropane | Relief of ring strain; formation of a stable five-membered ring | Diradical or concerted pericyclic transition state | Ring expansion to cyclopentene | Varies; can be catalyst-controlled wikipedia.orgunizar.es |

Cycloaddition Reactions Involving the Ring

The strained cyclopropane ring can participate in cycloaddition reactions, typically involving ring-opening. This reactivity is significantly influenced by substituents on the ring that can stabilize intermediates. Donor-acceptor cyclopropanes (DACs), in particular, undergo a variety of cycloaddition and ring-opening functionalization reactions. nih.gov

While this compound itself is not a classic DAC, studies on related fluorinated cyclopropanes provide significant insight. For example, a gem-difluorocyclopropane diester has been shown to act as a novel type of donor-acceptor cyclopropane in Lewis-acid catalyzed (3+2)-cycloadditions with aldehydes and ketones. nih.gov In this context, the fluorine atoms function as an unconventional donor group, facilitating the reaction. nih.govrsc.org The reaction proceeds via an Sₙ2-type attack of the carbonyl oxygen, leading to the cleavage of the C-C bond between the difluorinated carbon and the diester-substituted carbon. nih.gov

Control experiments have demonstrated that the reactivity of the cyclopropane ring in these cycloadditions is dramatically enhanced by fluorine. The order of reactivity was found to be F > Cl > Br > H, which is contrary to what would be expected based on inductive effects alone and highlights the unique ability of fluorine to stabilize the developing positive charge at the α-carbon through resonance. nih.govrsc.org

Table 2: Relative Reactivity of Halogenated Cyclopropanes in (3+2) Cycloaddition

| Donor Group on Cyclopropane | Yield of (3+2) Cycloaddition Product | Reference |

| gem-Difluoro | High | nih.gov, rsc.org |

| gem-Dichloro | 55% | rsc.org |

| gem-Dibromo | 15% | rsc.org |

| Hydrogen (unsubstituted) | 0% (full recovery of starting material) | rsc.org |

Influence of the Fluorine Atom on Reactivity and Selectivity

The fluorine atom in this compound exerts a powerful and multifaceted influence on the molecule's properties and chemical behavior, stemming from a combination of strong inductive effects and resonance donation.

Dual Electronic Nature : As the most electronegative element, fluorine exhibits a strong σ-electron-withdrawing inductive effect (-I). rsc.org However, it can also act as a π-electron donor (+M effect) through its lone pairs. nih.govbeilstein-journals.org In certain contexts, this π-donation can outweigh the inductive effect, allowing fluorine to stabilize an adjacent carbocation. nih.govrsc.org This donor capability is attributed to the effective overlap between the 2p orbitals of fluorine and carbon. nih.gov However, the π-donating ability of a single fluorine atom is considered relatively weak compared to a gem-difluoro group. rsc.org

Trans-Fluorine Effect : Research on related fluorinated cyclopropanes has identified a significant trans-fluorine effect. nih.gov Despite its small size, a fluorine atom can electronically influence substituents positioned trans to it on the cyclopropane ring. For instance, in analogs of cabozantinib, an amide N-H signal for a group trans to fluorine was shifted significantly downfield in NMR spectra, indicating a decrease in electron density of the corresponding trans-carbonyl group. nih.gov This effect could similarly influence the reactivity of the amine group in the (1R,2R) isomer.

Control of Basicity : The stereochemical relationship between the fluorine and amine groups has a strong impact on the basicity (pKa) of the amine. Studies on 2-aryl-2-fluorocyclopropylamines have shown that the pKa is highly dependent on the cis or trans stereochemistry, a phenomenon attributed to hyperconjugative interactions between the C-F and C-N bonds. researchgate.netresearchgate.net

Impact on Ring Strain and Stability : Fluorine substituents are known to significantly increase the strain energy of the cyclopropane ring. Hexafluorocyclopropane, for example, has a strain energy about twice that of cyclopropane. acs.org This increased strain can be a driving force for ring-opening reactions. beilstein-journals.orgacs.org

Stereochemical Outcome of Reactions: Retention, Inversion, or Racemization

The stereochemical fate of this compound in a chemical reaction is dictated by the reaction mechanism. The defined trans configuration of the starting material allows for clear determination of the stereochemical pathway.

Retention : Reactions that proceed through a carbocationic intermediate where the migrating group maintains its configuration, such as a Wagner-Meerwein rearrangement, are expected to occur with retention of stereochemistry. wikipedia.org

Inversion : Nucleophilic substitution reactions (Sₙ2) at either of the carbon atoms of the cyclopropane ring bearing a leaving group would proceed with inversion of configuration at the reaction center. The regio- and stereoselectivity of such reactions can be controlled by the choice of reagents. researchgate.netresearchgate.net

Racemization or Stereoconvergence : In some rearrangements, such as certain vinylcyclopropane-cyclopentene rearrangements, the reaction may proceed through an intermediate where the initial stereochemical information is lost. unizar.es In such cases, if no chiral influence (like a catalyst) is present, a racemic mixture of products could be formed. Alternatively, a chiral catalyst can direct the reaction to a single enantiomer, a process known as a dynamic kinetic asymmetric transformation. unizar.es

The synthesis of the this compound precursor itself often relies on asymmetric cyclopropanation reactions where high diastereoselectivity and enantioselectivity are achieved using chiral catalysts, ensuring access to the enantiopure starting material for subsequent stereospecific transformations. researchgate.netresearchgate.net

Table 3: Predicted Stereochemical Outcomes for Reactions of this compound

| Reaction Type | Plausible Mechanism | Expected Stereochemical Outcome | Notes |

| Wagner-Meerwein Shift | Carbocation rearrangement | Retention | The migrating group retains its configuration. wikipedia.org |

| Nucleophilic Substitution | Sₙ2 | Inversion | Occurs at the carbon center being attacked. |

| Ring-Opening Cycloaddition | Concerted or Stepwise (Radical/Ionic) | Varies (Retention/Inversion/Loss of stereointegrity) | Highly dependent on specific mechanism and substrate. |

| Catalytic Rearrangement | Dynamic Kinetic Asymmetric Transformation | Stereoconvergence | Final stereochemistry is determined by the chiral catalyst, not the starting material. unizar.es |

Strategic Utility of 1r,2r 2 Fluorocyclopropan 1 Amine As a Chiral Building Block

Role in Complex Organic Synthesis as a Chiral Precursor

(1R,2R)-2-fluorocyclopropan-1-amine serves as a crucial chiral precursor in the synthesis of more complex molecules. Its stereochemically defined structure allows for the introduction of a fluorinated cyclopropyl (B3062369) motif with high precision, which is particularly important in medicinal chemistry and materials science. The amine group provides a convenient handle for further chemical transformations, such as amide bond formation, alkylation, and arylation, enabling the construction of a wide array of intricate molecular architectures.